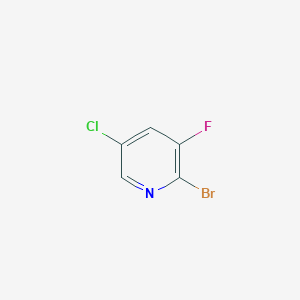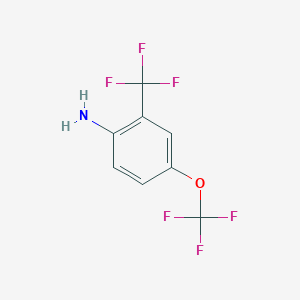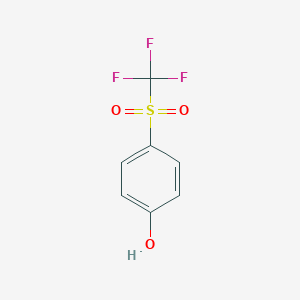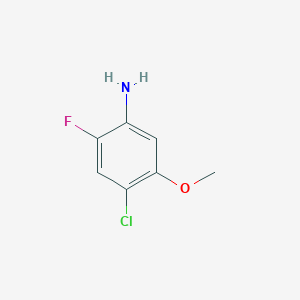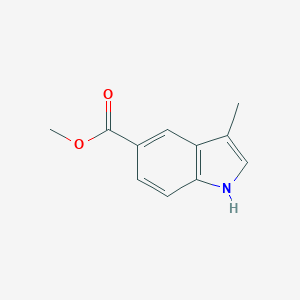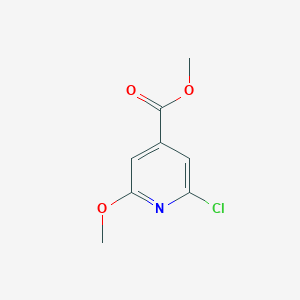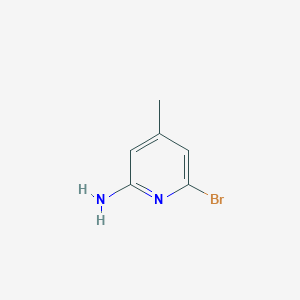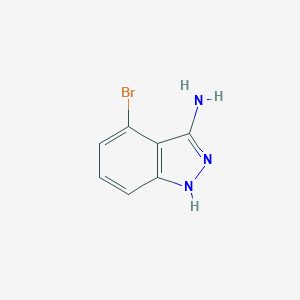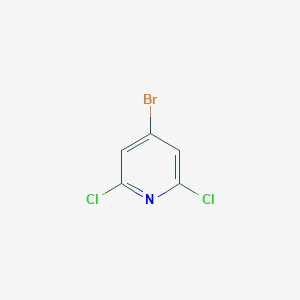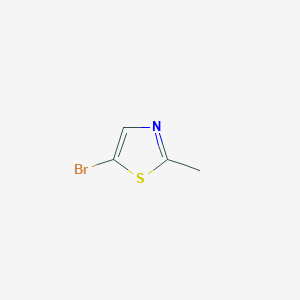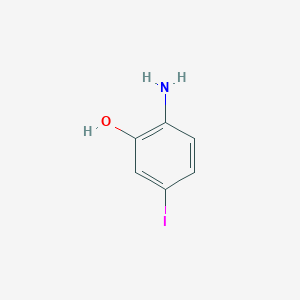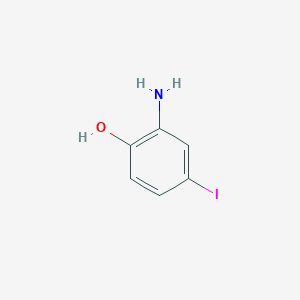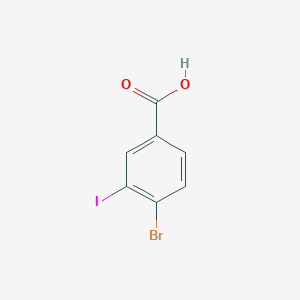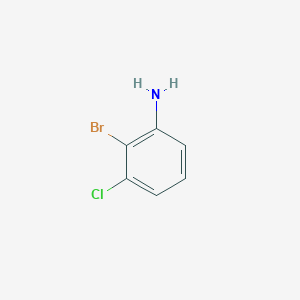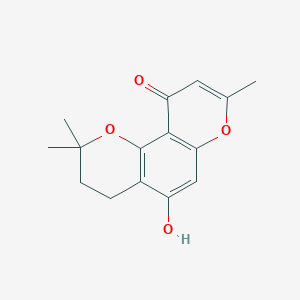
Allopeucenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allopeucenin is a natural product that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a sesquiterpene lactone that is extracted from the plant species Centaurea peucedanifolia. Allopeucenin has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. In
Wirkmechanismus
The mechanism of action of allopeucenin is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated by the inhibition of NF-κB signaling pathway. Allopeucenin has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemische Und Physiologische Effekte
Allopeucenin has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2. Allopeucenin has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, allopeucenin has been found to have antimicrobial activity against a range of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using allopeucenin in lab experiments is its natural origin. Allopeucenin can be extracted from a plant source, which makes it a more environmentally friendly option compared to synthetic chemicals. Additionally, allopeucenin has been shown to have a range of biological activities, which makes it a versatile compound for studying various biological processes.
One of the limitations of using allopeucenin in lab experiments is its availability. Allopeucenin is a natural product that is extracted from a plant source, which can make it difficult to obtain in large quantities. Additionally, allopeucenin has been found to have low solubility in water, which can make it challenging to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on allopeucenin. One potential area of study is the development of allopeucenin-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the use of allopeucenin as a potential anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of allopeucenin and to explore its potential applications in other areas, such as antimicrobial therapy and neuroprotection.
Conclusion:
In conclusion, allopeucenin is a natural product that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial properties. Allopeucenin can be extracted from the plant species Centaurea peucedanifolia or synthesized from related sesquiterpene lactones. While there are some limitations to using allopeucenin in lab experiments, it remains a versatile compound for studying various biological processes. There are several future directions for research on allopeucenin, including the development of allopeucenin-based drugs for the treatment of inflammatory diseases and the exploration of its potential applications in other areas.
Synthesemethoden
Allopeucenin can be extracted from the aerial parts of Centaurea peucedanifolia using a variety of methods, including maceration and Soxhlet extraction. The extracted material can then be purified using column chromatography and recrystallization to obtain pure allopeucenin. Alternatively, allopeucenin can be synthesized from related sesquiterpene lactones using chemical transformations.
Wissenschaftliche Forschungsanwendungen
Allopeucenin has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Allopeucenin has also been shown to have anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, allopeucenin has been found to have antimicrobial activity against a range of bacterial and fungal pathogens.
Eigenschaften
CAS-Nummer |
13475-12-2 |
|---|---|
Produktname |
Allopeucenin |
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
5-hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |
InChI |
InChI=1S/C15H16O4/c1-8-6-11(17)13-12(18-8)7-10(16)9-4-5-15(2,3)19-14(9)13/h6-7,16H,4-5H2,1-3H3 |
InChI-Schlüssel |
XGUGFFQRIYSJAS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C=C(C3=C2OC(CC3)(C)C)O |
Kanonische SMILES |
CC1=CC(=O)C2=C(O1)C=C(C3=C2OC(CC3)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



